Cas no 648926-15-2 (Glycogen Phosphorylase Inhibitor)

Glycogen Phosphorylase Inhibitors are compounds designed to selectively target and inhibit the enzyme glycogen phosphorylase, a key regulator of glycogenolysis. By modulating this enzyme's activity, these inhibitors help regulate glucose production, making them valuable for research in metabolic disorders such as diabetes and glycogen storage diseases. Their high specificity ensures minimal off-target effects, while their well-characterized mechanisms provide reliable tools for studying glycogen metabolism pathways. These inhibitors are often used in biochemical assays and preclinical studies to elucidate the role of glycogen phosphorylase in cellular energy homeostasis. Their structural diversity allows for tailored applications in both academic and pharmaceutical research.
Glycogen Phosphorylase Inhibitor structure
648926-15-2 structure
商品名:Glycogen Phosphorylase Inhibitor
CAS番号:648926-15-2
MF:C17H15N4O4F2Cl
メガワット:412.775
CID:3161716
PubChem ID:10070301

Glycogen Phosphorylase Inhibitor 化学的及び物理的性質

名前と識別子

    • 2-chloro-4,5-difluoro-N-[[2-methoxy-5-(methylcarbamoylamino)phenyl]carbamoyl]benzamide
    • CS-0094975
    • 2-Chloro-4,5-difluoro-N-[[[2-methoxy-5-[[(methylamino)carbonyl]amino]phenyl]amino]carbonyl]-benzamide
    • 2-Chloro-4,5-difluoro-N-((2-methoxy-5-(3-methylureido)phenyl)carbamoyl)benzamide
    • BDBM50174379
    • CHEMBL198392
    • NCGC00387762-01
    • SCHEMBL4572708
    • Glycogen Phosphorylase Inhibitor
    • 1-{3-[3-(2-Chloro-4,5-difluoro-benzoyl)-ureido]-4-methoxy-phenyl}-3-methyl-urea
    • GlycogenPhosphorylaseInhibitor
    • Glycogen phosphorylase-IN-1
    • ROJNYKZWTOHRNU-UHFFFAOYSA-N
    • 648926-15-2
    • DTXSID90435160
    • 1-(3-(3-(2-Chloro-4,5-difluorobenzoyl)ureido)-4-methoxyphenyl)-3-methylurea
    • 1-{3-[3-(2-Chloro-4,5-difluorobenzoyl)ureido]-4-methoxyphenyl}-3-methylurea
    • AKOS040755914
    • HY-128029
    • インチ: InChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27)
    • InChIKey: ROJNYKZWTOHRNU-UHFFFAOYSA-N
    • ほほえんだ: CNC(NC1=CC(NC(NC(C2=CC(F)=C(F)C=C2Cl)=O)=O)=C(OC)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 412.0749890g/mol
  • どういたいしつりょう: 412.0749890g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 9
  • 複雑さ: 585
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

Glycogen Phosphorylase Inhibitor 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-203975A-5 mg
Glycogen Phosphorylase Inhibitor,
648926-15-2 ≥98%
5mg
¥5,265.00 2023-07-10
1PlusChem
1P01E5ET-1mg
GlycogenPhosphorylaseInhibitor
648926-15-2 ≥98%
1mg
$144.00 2024-04-22
SHENG KE LU SI SHENG WU JI SHU
sc-203975-1mg
Glycogen Phosphorylase Inhibitor,
648926-15-2 ≥98%
1mg
¥1339.00 2023-09-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71796-5mg
Glycogen Phosphorylase Inhibitor
648926-15-2 98%
5mg
¥4572.00 2022-04-26
TRC
G641000-1mg
Glycogen Phosphorylase Inhibitor
648926-15-2
1mg
$121.00 2023-05-18
TRC
G641000-10mg
Glycogen Phosphorylase Inhibitor
648926-15-2
10mg
$867.00 2023-05-18
TRC
G641000-5mg
Glycogen Phosphorylase Inhibitor
648926-15-2
5mg
$523.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71796-1mg
Glycogen Phosphorylase Inhibitor
648926-15-2 98%
1mg
¥1114.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-203975A-5mg
Glycogen Phosphorylase Inhibitor,
648926-15-2 ≥98%
5mg
¥5265.00 2023-09-05
TRC
G641000-25mg
Glycogen Phosphorylase Inhibitor
648926-15-2
25mg
$1717.00 2023-05-18

Glycogen Phosphorylase Inhibitor 関連文献

Glycogen Phosphorylase Inhibitorに関する追加情報

Glycogen Phosphorylase Inhibitor (CAS No 648926-15-2): A Comprehensive Overview

The compound with CAS No 648926-15-2, commonly referred to as Glycogen Phosphorylase Inhibitor, has emerged as a significant area of interest in the fields of biochemistry and pharmacology. This compound is a potent inhibitor of glycogen phosphorylase, an enzyme that plays a critical role in carbohydrate metabolism. Recent advancements in research have shed light on its potential applications in treating metabolic disorders, particularly those related to glucose regulation.

Glycogen phosphorylase is a key enzyme involved in glycogen breakdown, releasing glucose-1-phosphate, which is subsequently converted to glucose for energy production. The inhibition of this enzyme can modulate glucose levels, making it a promising target for therapeutic interventions. The Glycogen Phosphorylase Inhibitor (CAS No 648926-15-2) has been shown to effectively suppress the activity of this enzyme, thereby reducing glycogenolysis and potentially lowering blood glucose levels.

Recent studies have explored the molecular mechanisms underlying the inhibitory effects of this compound. Researchers have identified that the inhibitor binds to the active site of glycogen phosphorylase, preventing its interaction with glycogen. This binding mechanism is highly specific and does not significantly affect other enzymes involved in carbohydrate metabolism, minimizing off-target effects. Such specificity enhances the potential of this compound as a therapeutic agent with minimal adverse effects.

The Glycogen Phosphorylase Inhibitor (CAS No 648926-15-2) has also been investigated for its role in managing conditions such as type 2 diabetes mellitus. In diabetic patients, impaired glycogen metabolism contributes to hyperglycemia. By inhibiting glycogen phosphorylase, this compound could help regulate blood sugar levels and improve insulin sensitivity. Preclinical studies have demonstrated promising results, with significant reductions in blood glucose levels observed in animal models treated with the inhibitor.

Moreover, the Glycogen Phosphorylase Inhibitor (CAS No 648926-15-2) has shown potential in sports nutrition and performance enhancement. Glycogen stores are crucial for sustained energy during prolonged physical activity. By inhibiting glycogen phosphorylase, this compound could delay glycogen depletion, thereby prolonging endurance and reducing fatigue. However, ethical considerations and regulatory oversight must be carefully addressed when exploring such applications.

Recent advancements in computational chemistry have further enhanced our understanding of the structural properties of the Glycogen Phosphorylase Inhibitor (CAS No 648926-15-2). Molecular docking studies have revealed key interactions between the inhibitor and the enzyme's active site, providing insights into its binding affinity and selectivity. These findings pave the way for the design of more potent and selective inhibitors in the future.

In conclusion, the Glycogen Phosphorylase Inhibitor (CAS No 648926-15-2) represents a novel approach to modulating carbohydrate metabolism with potential applications in treating metabolic disorders and enhancing physical performance. Continued research is essential to fully harness its therapeutic potential while ensuring safety and efficacy.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited